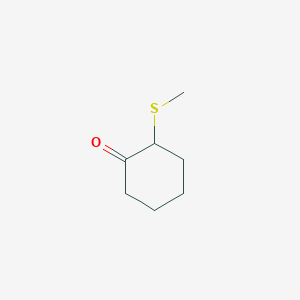

2-(Methylthio)cyclohexanone

描述

Contextualization of Thioether-Functionalized Cyclohexanones in Modern Chemical Science

Thioether-functionalized cyclohexanones represent a significant class of compounds within modern organic chemistry. These bifunctional molecules, containing both a carbonyl group within a cyclic six-membered ring and a sulfur-based ether linkage, are of considerable interest due to their utility as versatile synthetic intermediates. orgsyn.orgntu.ac.uk The presence of both the ketone and the thioether moieties allows for a diverse range of chemical transformations. Organosulfur compounds, in general, are ubiquitous in pharmaceuticals and natural products, highlighting the importance of synthetic precursors like 2-(methylthio)cyclohexanone. thegoodscentscompany.com Specifically, β-keto thioethers are recognized as valuable core structures in various biologically active molecules and serve as key precursors for the synthesis of complex natural products. orgsyn.org The cyclohexanone (B45756) framework itself is a fundamental building block, and its functionalization allows for the construction of a wide array of more complex molecular architectures. ntu.ac.uk

Research Significance and Scope of Academic Inquiry

The research significance of this compound stems from its role as a model substrate for studying the reactivity of α-functionalized ketones and as a precursor in various synthetic applications. Academic inquiry has focused on its synthesis, spectroscopic characterization, and its participation in a range of chemical reactions. The interplay between the electron-withdrawing nature of the carbonyl group and the properties of the adjacent thioether substituent influences the acidity of the α-proton and the reactivity of both functional groups. Furthermore, the sulfur atom can act as a coordinating site for transition metals, opening avenues for its use in catalysis. For instance, a copper(I) complex incorporating this compound has been developed and utilized as a catalyst in C-C cross-coupling reactions like the Sonogashira coupling. nist.gov The study of this compound contributes to the broader understanding of sulfur chemistry and the strategic use of functionalized cyclic ketones in organic synthesis.

II. Chemical and Physical Properties of this compound

Tabulated Summary of Key Physicochemical Parameters

The fundamental chemical and physical properties of this compound are summarized below. These parameters are essential for its handling, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂OS | nih.gov |

| Molecular Weight | 144.23 g/mol | nih.gov |

| CAS Number | 52190-35-9 | nih.gov |

| Appearance | Liquid | nih.gov |

| Density | 1.069 g/mL at 25 °C | nih.gov |

| Boiling Point | 45 °C at 10.1 mmHg | nih.gov |

| Refractive Index | n20/D 1.508 | nih.gov |

Spectroscopic Profile (NMR, IR, MS)

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the carbon bearing the methylthio group, the methyl carbon of the thioether, and the four methylene (B1212753) carbons of the cyclohexyl ring. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom within the molecule.

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 144). nih.gov The fragmentation pattern provides further structural information, showing characteristic losses of fragments related to the thioether and the cyclic ketone structure.

III. Synthesis and Formation of this compound

Established Synthetic Routes

The synthesis of this compound is most commonly achieved through the α-functionalization of cyclohexanone. One established method involves the reaction of cyclohexanone with a sulfur electrophile. This typically proceeds via the formation of a cyclohexanone enolate or a related enamine intermediate.

A specific reported synthesis involves the reaction of 1-cyclohexenyloxytrimethylsilane, a silyl (B83357) enol ether derived from cyclohexanone, with dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) as a catalyst. chemicalbook.com This method provides the desired product in high yield. chemicalbook.com

Another general approach involves the direct α-sulfenylation of cyclohexanone. This can be accomplished by first generating the enolate of cyclohexanone using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the enolate with an electrophilic sulfur reagent like dimethyl disulfide (CH₃SSCH₃) or S-methyl methanethiosulfonate.

Mechanistic Considerations in its Formation

The formation of this compound via the enolate pathway is a classic example of α-substitution of a ketone. The mechanism begins with the deprotonation of cyclohexanone at the α-carbon by a strong base to form a nucleophilic enolate anion. This enolate is resonance-stabilized. The subsequent step involves the nucleophilic attack of the enolate on the electrophilic sulfur atom of the sulfenylating agent (e.g., dimethyl disulfide). This Sₙ2-type reaction forms the new carbon-sulfur bond and displaces a leaving group (e.g., a thiolate anion), yielding the final product, this compound. The regioselectivity of the reaction is controlled by the site of enolate formation.

IV. Key Chemical Reactions Involving this compound

Reactions at the Carbonyl Group

The carbonyl group in this compound undergoes typical reactions characteristic of ketones. These include nucleophilic additions, reductions, and condensations. For example, it can be reduced to the corresponding alcohol, 2-(methylthio)cyclohexanol, using reducing agents like sodium borohydride. It can also serve as an electrophile in reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Condensation reactions, such as the aldol (B89426) condensation or the Wittig reaction, are also possible at the carbonyl group, leading to more complex molecular structures.

Reactions involving the Thioether Moiety

The thioether group in this compound is susceptible to oxidation and alkylation.

Oxidation : The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167), 2-(methylsulfinyl)cyclohexanone, and further to the sulfone, 2-(methylsulfonyl)cyclohexanone. This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting α-sulfinyl and α-sulfonyl ketones are themselves valuable synthetic intermediates, often used in elimination reactions to introduce unsaturation or as precursors for further functionalization.

Alkylation : The sulfur atom can act as a nucleophile, for instance, in reactions with alkyl halides to form sulfonium (B1226848) salts. This reactivity is also harnessed in its role as a ligand for transition metals, where the sulfur atom coordinates to the metal center. nist.gov

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfanylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFABNUVNDKOIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401159 | |

| Record name | 2-(Methylthio)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52190-35-9 | |

| Record name | 2-(Methylthio)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Strategies for 2 Methylthio Cyclohexanone and Its Derivatives

Direct Methylthiolation Approaches

Direct methods aim to introduce the methylthio group onto a pre-existing cyclohexanone (B45756) ring in a single key step. These are often favored for their atom economy and operational simplicity.

Molecular iodine has emerged as a versatile and metal-free catalyst or mediator for a range of oxidative transformations. Its application in the functionalization of cyclohexanones has led to innovative one-pot procedures.

A notable iodine-mediated strategy involves a cascade reaction that transforms cyclohexanones into methylthio-substituted catechols. researchgate.nettandfonline.com In this one-pot synthesis, cyclohexanone or its derivatives undergo a sequence of oxygenation, methylthiolation, and dehydrogenative aromatization. researchgate.net The reaction uniquely employs dimethyl sulfoxide (B87167) (DMSO) not only as a polar aprotic solvent but also as the oxygen source and the methylthiolation agent. researchgate.netresearchgate.net

The process is typically mediated by molecular iodine (I₂) at elevated temperatures. researchgate.net The proposed mechanism suggests that the reaction proceeds through several stages, culminating in an aromatic ring. This method provides an efficient route to highly valuable sulfanylphenols and catechols from simple cyclic ketones. researchgate.netresearchgate.net While the final product is an aromatic compound rather than 2-(methylthio)cyclohexanone, the core methylthiolation of the cyclohexanone ring is a crucial part of the reaction cascade. researchgate.net The versatility of this method has been demonstrated with various substituted cyclohexanones, providing moderate to good yields of the corresponding methylthio-substituted catechols. researchgate.net

Table 1: Iodine-Mediated Synthesis of Methylthio-Substituted Catechols from Various Cyclohexanones

| Entry | Cyclohexanone Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanone | 3-(Methylthio)catechol | 73 |

| 2 | 4-Methylcyclohexanone | 5-Methyl-3-(methylthio)catechol | 75 |

| 3 | 4-tert-Butylcyclohexanone | 5-tert-Butyl-3-(methylthio)catechol | 78 |

| 4 | 4-Phenylcyclohexanone | 5-Phenyl-3-(methylthio)catechol | 85 |

| 5 | 3-Methylcyclohexanone | 4-Methyl-6-(methylthio)catechol | 65 |

Data sourced from Wu, Y.-H., et al. (2019). Reaction conditions typically involve the cyclohexanone substrate with iodine in DMSO, heated in a sealed tube. researchgate.net

Beyond iodine-mediated pathways, other electrophilic thiolation reagents can be used for the direct α-sulfenylation of cyclohexanone. These methods typically involve the generation of a cyclohexanone enolate, which then acts as a nucleophile, attacking an electrophilic sulfur species. Common electrophilic methylthiolating agents include dimethyl disulfide (CH₃SSCH₃) and methanesulfenyl chloride (CH₃SCl). The reaction is usually performed in the presence of a base to form the enolate. However, these methods can sometimes suffer from side reactions, such as di-sulfenylation or self-condensation of the ketone.

Iodine-Mediated Reaction Pathways

Multistep Synthesis Routes via Cyclohexanone Precursors

Multistep syntheses offer greater control and are often necessary for constructing more complex derivatives. These routes typically begin with cyclohexanone and proceed through a functionalized intermediate.

The Stork enamine synthesis is a classic and highly effective method for the α-alkylation and α-acylation of ketones, and the principle can be extended to α-thiolation. masterorganicchemistry.com The process involves three main steps:

Enamine Formation : Cyclohexanone is reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, under acid catalysis with removal of water to form a nucleophilic enamine. masterorganicchemistry.com

Electrophilic Attack : The enamine is then treated with a suitable electrophilic methylthio source. The nucleophilic α-carbon of the enamine attacks the electrophile, forming a C-S bond and generating an iminium salt intermediate.

Hydrolysis : The resulting iminium salt is hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group, yielding the final this compound product. masterorganicchemistry.com

A related procedure has been documented for the synthesis of 4-cyclohexyl 2-methylthiocarbamoyl cyclohexanone, where an enamine intermediate, 4-cyclohexyl-2-methylthiocarbamoyl-1-morpholyl-cyclohex-1-ene, is first synthesized and then hydrolyzed with hydrochloric acid to yield the target ketone. prepchem.com This demonstrates the viability of using enamines to introduce sulfur-containing functional groups at the alpha position of a cyclohexanone ring. prepchem.com

An alternative strategy involves constructing the cyclohexanone ring itself through cyclization reactions. Ring-closing metathesis (RCM) is a powerful technique for forming cyclic alkenes from acyclic diene precursors. wikipedia.orgorganic-chemistry.org A hypothetical route to this compound using this method could involve an acyclic diene containing a methylthio group at the appropriate position. RCM catalyzed by a ruthenium complex (e.g., a Grubbs catalyst) would form a methylthio-substituted cyclohexene. Subsequent oxidation of the double bond or other functional group manipulations would then yield the target cyclohexanone.

Another approach involves the cyclization of highly functionalized linear precursors. For instance, in the synthesis of complex anellated carbasugars, a derivative of cyclohexanone, (3R,4R,5R)-5-[(tert-butyl-dimethylsilyl)oxy]-3,4-(isopropylidenedioxy)-2-[bis(methylthio)methylene]-1-cyclohexanone, is used as a key intermediate. nih.gov This intermediate, which possesses a C=C double bond with two methylthio groups attached, undergoes a ring-closure reaction with hydrazine (B178648) to form a pyrazoloanellated carbasugar. nih.gov This illustrates how a pre-functionalized cyclohexanone can serve as a scaffold for building new, fused ring systems, a strategy that could be adapted for various derivatives.

Ring-Closing Reactions and Cyclizations

Intramolecular Cyclization in Related Methylthio-Propenones

A notable strategy for the synthesis of cyclic compounds bearing a methylthio group involves the intramolecular cyclization of appropriately substituted precursors. While not directly forming this compound, a related methodology demonstrates the synthesis of 2-(methylthio)-4H-chromen-4-ones through the intramolecular cyclization of 1-(2-benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenones. nih.govorganic-chemistry.org This reaction is efficiently mediated by iodine and proceeds via a proposed radical pathway. nih.govorganic-chemistry.org

The optimization of this cyclization reaction revealed that the choice of solvent and catalyst is crucial for achieving high yields. organic-chemistry.org For instance, using iodine in 1,2-dichloroethane (B1671644) (DCE) at 80°C resulted in a 95% yield of the desired 2-(methylthio)-4H-chromen-4-one. organic-chemistry.org Alternative catalysts such as copper(I) iodide (CuI), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and trifluoroacetic acid were found to be less effective, yielding lower or no product. organic-chemistry.org The nature of the protecting group on the aryl hydroxyl group also played a significant role, with a benzyl (B1604629) group providing the best results. organic-chemistry.org This method proved to be applicable to a broad range of substrates and was successfully scaled up. organic-chemistry.org

This approach highlights the utility of intramolecular cyclization of methylthio-containing precursors in constructing heterocyclic systems, a strategy that could potentially be adapted for the synthesis of carbocyclic structures like this compound.

Chiral Synthesis and Stereoselective Approaches

The synthesis of specific enantiomers of this compound and its derivatives is of great interest due to the importance of stereochemistry in determining the biological activity and physical properties of molecules. nih.gov Asymmetric synthesis aims to create a single enantiomer of a chiral molecule, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. acs.org

Enantioselective synthesis strategies are crucial for accessing optically active cyclohexanone derivatives. acs.org One powerful approach involves the use of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations with high stereoselectivity. nih.govrsc.org For instance, a highly stereoselective one-pot procedure has been developed for the synthesis of functionalized cyclohexanes bearing five contiguous stereocenters. nih.govrsc.org This method involves an enantioselective Michael addition promoted by a low loading of an amino-squaramide catalyst, followed by an achiral base-catalyzed domino Michael–Knoevenagel-type 1,2-addition sequence. nih.govrsc.org This strategy affords highly substituted cyclohexane (B81311) derivatives in good yields (68–86%) and with excellent stereoselectivities, achieving diastereomeric ratios of over 30:1 and enantiomeric excesses ranging from 96% to 99%. nih.govrsc.org

The success of this one-pot reaction demonstrates the power of sequential organocatalysis in constructing complex, multifunctionalized cyclohexane rings from simple, readily available starting materials. nih.govrsc.org The use of a pseudo-enantiomeric amino-squaramide catalyst also allows for easy access to the other enantiomer of the final product. nih.govrsc.org Furthermore, this methodology has been shown to be scalable without a loss in reaction efficiency. nih.govrsc.org

Another example of enantioselective synthesis is the α-methylation of cyclohexanone. researchgate.net By using insoluble cross-linked copolymers of styrene (B11656) and divinylbenzene (B73037) with covalently bonded (S)-2-aminoalkoxy groups, enantiomeric excesses of 94% of (S)-2-methylcyclohexanone have been achieved. researchgate.net This polymer-supported approach offers advantages in terms of catalyst recycling and purification of the final product. researchgate.net

The following table summarizes the key aspects of these enantioselective strategies.

| Strategy | Catalyst/Reagent | Key Transformation | Yield | Stereoselectivity | Reference |

| One-pot Michael–Michael–1,2-addition | Amino-squaramide catalyst and DBU | Formation of functionalized cyclohexanes | 68–86% | >30:1 dr, 96–99% ee | nih.govrsc.org |

| α-Methylation | Polymer-supported (S)-2-aminoalkoxy groups | Enantioselective methylation of cyclohexanone | Not specified | 94% ee | researchgate.net |

Table 1: Summary of Enantioselective Synthesis Strategies for Cyclohexanone Derivatives

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. acs.org In the context of cyclohexanone derivatives, asymmetric induction is a key principle for controlling stereochemistry. acs.org

The stereocontrolled formation of complex molecules with multiple adjacent stereogenic centers is a significant challenge in synthetic organic chemistry. nih.gov As the number of stereocenters increases, the number of possible stereoisomers grows exponentially, making the selective synthesis of a single isomer a complex task. nih.gov

Organocatalytic domino or cascade reactions have emerged as a powerful tool to address this challenge, enabling the construction of complex molecular frameworks from simple precursors in a single operational step. nih.gov For the synthesis of functionalized cyclohexanes, many organocatalytic strategies utilize aliphatic or α,β-unsaturated aldehydes, which are activated by chiral amine catalysts through the formation of enamine or iminium ion intermediates. nih.gov

A significant challenge in some of these transformations is the potential for subsequent dehydration after an aldol (B89426) reaction, which can lead to the loss of two newly formed chiral centers. rsc.org However, recent advancements have led to the development of methods for the asymmetric synthesis of fully functionalized cyclohexane derivatives that avoid this issue. nih.govrsc.org

The following table provides examples of the application of asymmetric induction in the synthesis of cyclohexanone derivatives.

| Reaction Type | Chiral Influence | Outcome | Reference |

| Michael Addition | Chiral amino-squaramide catalyst | High enantioselectivity in the formation of cyclohexane derivatives | nih.govrsc.org |

| Alkylation | Chiral auxiliaries attached to a polymer support | High enantiomeric excess of the alkylated cyclohexanone | researchgate.net |

Table 2: Asymmetric Induction in the Synthesis of Cyclohexanone Derivatives

Iii. Chemical Reactivity and Mechanistic Studies of 2 Methylthio Cyclohexanone

Oxidation Reactions

The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These reactions highlight the chemoselectivity challenges and opportunities inherent in a molecule with multiple oxidizable sites.

The thioether moiety in 2-(Methylthio)cyclohexanone can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This transformation is a common and predictable reaction for thioethers. While specific studies on the direct oxidation of this compound are not extensively detailed in readily available literature, the general principle is well-established. For instance, related compounds such as methylthio-substituted catechols can be chemoselectively oxidized to the corresponding methylsulfinyl-substituted catechols (sulfoxides) in high yield using reagents like hydrogen peroxide (H₂O₂) with a scandium triflate (Sc(OTf)₃) catalyst. researchgate.netresearchgate.net This demonstrates that the thioether can be targeted for oxidation even in the presence of other sensitive functional groups. researchgate.net

The reaction typically proceeds in two stages:

Thioether to Sulfoxide: R-S-CH₃ → R-SO-CH₃

Sulfoxide to Sulfone: R-SO-CH₃ → R-SO₂-CH₃

Controlling the stoichiometry of the oxidizing agent is crucial to selectively isolate the sulfoxide, as over-oxidation can readily lead to the sulfone.

More complex oxidative pathways involving this compound can lead to significant structural reorganization rather than simple oxidation of the sulfur atom. Mechanistic studies have explored reactions where cyclohexanone (B45756), in the presence of dimethyl sulfoxide (DMSO) and iodine (I₂), undergoes a one-pot transformation involving oxidation, methylthiolation, and aromatization to yield a methylthio-substituted catechol. researchgate.netresearchgate.net This reaction suggests that under specific oxidative conditions, the cyclohexanone ring itself is reactive, potentially proceeding through a 1,2-cyclohexanedione (B122817) intermediate. researchgate.net Although this reaction describes the formation of a related structure rather than a cleavage of this compound itself, it illustrates a potential oxidative pathway originating from the core cyclohexanone structure. researchgate.netresearchgate.net

Reduction Reactions

The reduction of the carbonyl group in this compound is a key reaction that has been studied to understand the directing effects of the alpha-substituent on the stereochemical outcome.

The reduction of this compound with complex metal hydrides like lithium aluminum hydride (LiAlH₄) is a classic example of nucleophilic addition to a carbonyl group, where the stereochemical outcome is of significant interest. libretexts.org The approach of the hydride nucleophile can occur from two distinct faces of the carbonyl plane: the axial or the equatorial face. This leads to the formation of two diastereomeric alcohol products: cis- and trans-2-(methylthio)cyclohexanol.

Theoretical studies using density functional theory (DFT) have been employed to analyze the transition state structures for the LiAlH₄ reduction of this compound. researchgate.netresearchgate.net These studies investigate the four possible transition states, corresponding to axial and equatorial attack on both the axial and equatorial conformers of the ketone. researchgate.net The stereoselectivity of the reduction is shown to be dependent on the conformational equilibrium of the ketone and the relative stabilities of the transition states. researchgate.netresearchgate.net Factors influencing the preferred direction of attack include steric hindrance and electronic effects, with some models suggesting that transition-state stabilization occurs via electron donation into the vacant orbital of the incipient bond. researchgate.net

The presence of the 2-methylthio group exerts a significant influence on the stereoselectivity of the carbonyl reduction. sigmaaldrich.com Studies on the reduction of this compound with various hydrides have been conducted to probe these effects. sigmaaldrich.com In the case of LiAlH₄ reduction, the ratio of the resulting diastereomeric alcohols is a direct consequence of the kinetic competition between axial and equatorial attack. researchgate.netresearchgate.net The electronic properties of the sulfur-containing substituent play a key role in stabilizing or destabilizing the respective transition states, thereby directing the stereochemical course of the reaction. researchgate.net

| Reducing Agent | Major Product Diastereomer | Minor Product Diastereomer | Controlling Factors |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | trans-2-(Methylthio)cyclohexanol (from axial attack) | cis-2-(Methylthio)cyclohexanol (from equatorial attack) | Electronic stabilization of the transition state, conformational equilibrium of the ketone researchgate.netresearchgate.net |

Nucleophilic and Electrophilic Reactivity at the Carbonyl and Alpha-Positions

The dual reactivity of this compound at the carbonyl carbon and the alpha-carbon is fundamental to its synthetic utility.

The carbonyl group (C=O) is inherently polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This makes the carbonyl carbon a prime target for attack by nucleophiles. pressbooks.pub For example, this compound can serve as a substrate for the synthesis of cyclic nitrones through its reaction with nucleophiles like aspergillusol A. sigmaaldrich.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol or undergo further reaction. pressbooks.pub

Rearrangement Reactions

Rearrangement reactions of this compound and its derivatives offer pathways to structurally diverse molecules, including those with contracted or expanded ring systems. Key examples include the Pummerer and Favorskii rearrangements, which proceed through distinct mechanistic pathways.

The Pummerer rearrangement typically involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride (B1165640). adichemistry.comnih.govscirp.org For cyclic β-keto sulfoxides, which can be formed by the oxidation of this compound, this rearrangement can lead to the introduction of an acetoxy group at the α-position. The mechanism commences with the acylation of the sulfoxide, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent nucleophilic attack by acetate (B1210297) yields the α-acetoxy thioether. adichemistry.comnih.gov The stereoselectivity of this rearrangement can be influenced by the reaction conditions, such as the nature of the Pummerer reagent and the solvent, which can affect the tightness of the ion pair intermediate. clockss.org

The Favorskii rearrangement provides a method for the ring contraction of cyclic α-halo ketones to produce carboxylic acid derivatives. adichemistry.comwikipedia.orgnrochemistry.commychemblog.comsynarchive.com While this compound itself does not undergo this rearrangement directly, its α-halogenated derivatives are potential substrates. The reaction is initiated by a base, which removes a proton from the α'-carbon to form an enolate. This enolate then undergoes intramolecular nucleophilic attack to displace the halide, forming a cyclopropanone (B1606653) intermediate. Subsequent attack of a nucleophile (e.g., hydroxide (B78521) or alkoxide) on the cyclopropanone carbonyl leads to the opening of the three-membered ring to yield a more stable carbanion, which is then protonated to afford the ring-contracted product. adichemistry.comwikipedia.org For instance, 2-chloro-2-(methylthio)cyclohexanone, upon treatment with a base like sodium ethoxide, would be expected to yield a cyclopentanecarboxylic acid derivative.

| Rearrangement Type | Starting Material (or Derivative) | Key Reagents | Intermediate | Product Type |

| Pummerer Rearrangement | 2-(Methylthio)cyclohexyl sulfoxide | Acetic anhydride (Ac₂O) | Thionium ion | α-Acetoxy thioether |

| Favorskii Rearrangement | α-Halo-2-(methylthio)cyclohexanone | Base (e.g., NaOH, NaOR) | Cyclopropanone | Cyclopentanecarboxylic acid derivative |

V. Computational and Theoretical Investigations of 2 Methylthio Cyclohexanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been effectively applied to study 2-(methylthio)cyclohexanone, providing detailed information on its geometry, conformational stability, and the electronic interactions that dictate its behavior.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For this compound, DFT calculations are used to find the optimized geometries of its various conformers, primarily the chair conformations with the methylthio group in either an axial or equatorial position.

Table 1: Computational Methods Used in DFT Studies of 2-Substituted Cyclohexanones

| Level of Theory | Basis Set | Application | Reference |

| B3LYP | 6-311+G | Conformational & NBO Analysis | researchgate.net |

| HF | 6-311+G | Conformational & NBO Analysis | researchgate.net |

| CBS-4 | N/A | Conformational Analysis | researchgate.net |

This table summarizes the theoretical levels used in a comparative study of 2-substituted cyclohexanones, including the 2-(methylthio) derivative.

A central point of investigation for this compound is the energetic balance between its axial and equatorial conformers. Both experimental and theoretical studies have shown that, contrary to what might be expected from simple steric considerations, the axial conformer is remarkably stable.

DFT calculations confirm this axial preference. Computational studies, including those at the B3LYP/6-311+G** and HF/6-311+G** levels, show that the axial conformation is energetically favored over the equatorial one. researchgate.net This theoretical finding is in strong agreement with NMR data, which indicates that the population of the axial conformer increases in less polar solvents. researchgate.net For instance, in cyclohexane (B81311), the axial conformer constitutes a significant majority of the equilibrium mixture. The stability of the axial conformer is attributed to favorable stereoelectronic interactions, often referred to as a generalized anomeric effect, which outweigh the potential steric hindrance. researchgate.net

Transition state analysis is a computational technique used to study the energy barrier and the geometric pathway of a chemical reaction. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies and gain insight into the reaction mechanism. github.ioyoutube.comrsc.org For reactions involving this compound, such as nucleophilic additions or enolate formations, DFT calculations can model the transformation from reactants to products. researchgate.net

While specific DFT studies detailing the transition states for reactions of this compound are not extensively documented in the selected literature, the methodology would involve identifying the reactant and product structures and then using algorithms to find the saddle point on the potential energy surface connecting them. github.io This type of analysis is crucial for understanding the kinetics and stereoselectivity of reactions, such as the hydride reduction of the carbonyl group. sigmaaldrich.comsemanticscholar.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex results of a quantum chemical calculation into the familiar language of chemical bonding concepts, such as lone pairs, bonding orbitals, and antibonding orbitals. wisc.edu It is particularly useful for quantifying stereoelectronic interactions, including hyperconjugation and anomeric effects.

NBO analysis provides a quantitative explanation for the observed axial preference in this compound through the concept of a "generalised anomeric effect" (GAE). researchgate.net This effect involves the donation of electron density from a donor orbital (a lone pair on the sulfur atom) into a suitable acceptor orbital (an adjacent antibonding orbital).

In the axial conformer, a lone pair on the sulfur atom is oriented anti-periplanar to the C1-C2 bond, allowing for an efficient hyperconjugative interaction. The NBO method quantifies the stabilization energy associated with this donor-acceptor interaction. Studies show that this GAE is a significant factor in stabilizing the axial form. researchgate.net The magnitude of this effect in this compound is greater than in its oxygen analogue (2-methoxycyclohexanone) and contributes to its stronger axial preference. researchgate.netrsc.orgresearchgate.net The GAE provides a compelling explanation for why electronic effects can overcome steric repulsion. researchgate.net

The donor-acceptor interactions identified by NBO analysis inherently involve a transfer of electron density. This charge transfer is a key feature of the stabilizing hyperconjugative interactions in the axial conformer of this compound. researchgate.net The NBO method calculates the amount of charge transferred from the sulfur lone pair (the donor) to the antibonding orbital (the acceptor).

Electronic Potential Maps and Orbital Distribution Analysis

Computational studies, particularly those employing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provide significant insights into the electronic structure and reactivity of this compound. These theoretical investigations elucidate the distribution of electron density and the nature of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) maps are theoretical models that illustrate the charge distribution on a molecule's surface. For this compound, the MEP would show a region of high negative potential (typically colored red) concentrated around the electronegative oxygen atom of the carbonyl group. This site represents the primary center for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms. The sulfur atom of the methylthio group presents a more complex electronic environment, influenced by its lone pairs and its polarizability, making it a potential site for interaction with various reagents.

A more detailed understanding of the electronic structure is achieved through orbital distribution analysis, focusing on donor-acceptor interactions within the molecule. NBO analysis is a powerful tool for quantifying these interactions. In this compound, key electronic effects such as the generalized anomeric effect (GAE) arise from delocalizations between donor (filled) and acceptor (unfilled) orbitals. researchgate.net

These interactions are highly dependent on the conformation of the molecule, specifically whether the 2-(methylthio) group is in an axial or equatorial position. Theoretical calculations have been performed to determine the stabilization energies arising from these orbital overlaps. researchgate.net A critical interaction is the delocalization of a lone pair from the sulfur atom (LP S) into the antibonding orbital of the carbonyl group (π* C=O). This n→π* interaction is a significant stabilizing factor. researchgate.net

Research using hybrid DFT (B3LYP/6-311+G**) methods has quantified the stabilization energies associated with these delocalizations. The findings indicate that the nature and strength of these orbital interactions are pivotal in explaining the conformational preferences of the molecule. researchgate.net

The table below summarizes the key stabilization energies from donor-acceptor delocalizations for the axial and equatorial conformers of this compound, as determined by NBO analysis.

| Conformer | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| Axial | LP (S) | π* (C=O) | 3.33 |

| Equatorial | σ (C-S) | π* (C=O) | Data Not Specified in Source |

Data sourced from a computational study on 2-substituted cyclohexanones. researchgate.net

| Conformer | Calculated Dipole Moment (μ) (Debye) |

|---|---|

| Axial | 3.50 |

| Equatorial | 2.11 |

Data reflects values calculated at the B3LYP/6-311+G* level of theory. researchgate.net The difference (Δμeq-ax) highlights the significant electronic redistribution between the two conformations.*

Vi. Applications of 2 Methylthio Cyclohexanone in Complex Molecule Synthesis

Building Block in Heterocycle Synthesis

The reactivity of the carbonyl group and the adjacent α-carbon in 2-(Methylthio)cyclohexanone allows for its use in cyclization reactions to form a diverse range of heterocyclic compounds. These heterocycles are core structures in many areas of chemical science, from materials to pharmaceuticals.

The inherent sulfur atom in this compound makes it a logical precursor for sulfur-containing heterocycles, although its direct application often involves multi-step pathways or its use as a conceptual model for related starting materials.

Thiophenes: A prominent method for synthesizing substituted thiophenes is the Gewald reaction. This reaction typically involves the condensation of a ketone (such as cyclohexanone), an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. d-nb.infoekb.egtandfonline.com This one-pot synthesis yields highly functionalized 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. d-nb.infotandfonline.com For instance, reacting cyclohexanone (B45756) with ethyl cyanoacetate and sulfur produces ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. d-nb.infotandfonline.com As a substituted cyclohexanone, this compound represents a potential substrate for variations of the Gewald synthesis to create thiophenes with additional sulfur functionality.

Pyridazinone Derivatives: While direct synthesis from this compound is not prominently documented, related structures are used to form pyridazinone rings. For example, a method for synthesizing 5-(methylthio)pyridazinone derivatives involves the iodine-stimulated deaminative coupling of glycine (B1666218) esters with methyl ketones and hydrazine (B178648) hydrate. rsc.org The methylthio group is a key feature in the final product, highlighting the synthetic value of incorporating this functional group. rsc.org Pyridazinone derivatives themselves are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govmdpi.comscispace.comresearchgate.net

Quinolines: The synthesis of quinoline (B57606) derivatives often utilizes precursors containing a methylthio group. For instance, 3-alkynyl-2-(methylthio)quinolines can undergo regioselective iodocyclization to produce thieno[2,3-b]quinolines, which are quinoline-fused heterocycles. rsc.org Similarly, 2-(methylthio)pyrimidin-4(3H)-one is a key reactant in the one-pot, three-component synthesis of pyrimido[4,5-b]quinolone derivatives. researchgate.net These examples underscore the utility of the methylthio moiety in constructing complex, fused heterocyclic systems based on the quinoline core.

Thiochromenes: The synthesis of thiochromenes, which are benzothiopyran derivatives, often proceeds through the cyclization of sulfur-containing precursors like 2-mercaptobenzaldehydes. researchgate.netorganic-chemistry.org One strategy involves a cascade thiol-Michael-aldol-dehydration reaction between 2-mercaptobenzaldehyde (B1308449) and cinnamate (B1238496) esters to yield 2H-thiochromene-3-carboxylates. organic-chemistry.org While this compound is not a direct starting material in these common routes, its structure is relevant to the broader class of sulfur-containing cyclic ketones used in heterocycle synthesis.

Table 1: Synthesis of Sulfur-Containing Heterocycles Using Cyclohexanone or Related Precursors

| Heterocycle | Synthetic Method | Precursors | Key Findings | Citations |

|---|---|---|---|---|

| Thiophenes | Gewald Synthesis | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | One-pot reaction yields highly functionalized tetrahydrobenzo[b]thiophenes. | d-nb.info, tandfonline.com |

| Quinolines | Iodocyclization | 3-Alkynyl-2-(methylthio)quinolines | Provides a pathway to quinoline-fused sulfur heterocycles (thieno[2,3-b]quinolines). | rsc.org |

| Pyridazinones | Deaminative Coupling | Glycine esters, Methyl ketones, Hydrazine hydrate | Iodine-promoted synthesis of 5-(methylthio)pyridazin-3(2H)-ones. | rsc.org |

| Thiochromenes | Cascade Reaction | 2-Mercaptobenzaldehyde, Cinnamate esters | Base-promoted cascade reaction affords 2H-thiochromene derivatives. | organic-chemistry.org |

Cyclohexanone and its derivatives are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocycles through various condensation and cyclization strategies. sioc-journal.cn These methods can be adapted for substituted cyclohexanones like this compound.

For example, substituted tetrahydrocarbazoles can be prepared by heating substituted cyclohexanones with phenyl hydrazine hydrochlorides. mdpi.com Another innovative approach uses ene reductases (EREDs) to facilitate an intramolecular β-C-H functionalization of 3-substituted cyclohexanone derivatives, leading to the formation of bridged bicyclic nitrogen heterocycles such as the 6-azabicyclo[3.2.1]octane scaffold. nih.gov Furthermore, copper-catalyzed amide coupling to an ortho-acetyl aryl halide followed by an aldol (B89426) condensation using 2-methyl cyclohexanone can produce tricyclic quinolone ring systems. scholaris.ca These established routes demonstrate the potential of using this compound as the cyclohexanone component to introduce sulfur functionality into complex nitrogenous heterocyclic frameworks.

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

The structural motif of this compound is relevant to the synthesis of various bioactive molecules and key pharmaceutical intermediates. Substituted cyclohexanones are recognized as versatile building blocks for a multitude of natural products, including sclerosporin (B1216115) and the antimalarial drug qinghaosu (artemisinin). nih.gov

A direct application of this compound is its use as a ketone substrate in the reaction with the fungal metabolite aspergillusol A to synthesize cyclic nitrones. sigmaaldrich.com Furthermore, the methylthio group is a component of advanced pharmaceutical intermediates. For instance, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidines are key intermediates in a versatile and efficient synthetic route to 2-amino-pyrido[3,4-d]pyrimidines, a class of molecules with potential as kinase inhibitors. rsc.org The stereochemistry of derivatives, such as 2-methylthio-cyclohexanone oxime, has also been studied, which is crucial for understanding their interaction with biological targets. nih.gov

Role in Catalyst Design and Ligand Development

Beyond its role as a synthetic building block, this compound serves as a ligand precursor in the design of novel catalysts. The sulfur and oxygen atoms can act as coordination sites for metal ions, enabling the creation of specialized catalytic systems.

A significant application of this compound is in the development of heterogeneous catalysts for important carbon-carbon bond-forming reactions. Specifically, it has been used to create a highly efficient and reusable immobilized copper(I) catalyst for the Sonogashira coupling reaction. civilica.comcivilica.com

The Sonogashira coupling, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a fundamental tool for creating arylacetylenes, which are building blocks for a wide range of natural products and pharmaceutical materials. civilica.comthalesnano.com The catalyst is prepared by immobilizing a copper(I) complex of this compound onto a mesoporous silica (B1680970) support, MCM-41. civilica.com This heterogeneous catalyst demonstrates high efficiency in the coupling of aryl halides with phenylacetylene (B144264) and offers the significant advantage of being reusable, which is a key principle of green chemistry. civilica.comcivilica.com

Table 2: Application of this compound in Catalyst Design

| Catalyst System | Target Reaction | Description | Advantages | Citations |

|---|---|---|---|---|

| MCM-41-Immobilized this compound Copper(I) | Sonogashira Coupling | A copper(I) complex of this compound is supported on mesoporous silica (MCM-41). | Highly efficient, reusable, heterogeneous catalyst for C-C bond formation. | civilica.com, civilica.com |

Vii. Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Methylthio Cyclohexanone Analogs

Antimicrobial and Antifungal Activity Studies of Methylthio-Containing Scaffolds

The inclusion of a methylthio (-SCH₃) group is a common strategy in the design of novel antimicrobial and antifungal agents. This functional group can influence the lipophilicity, electronic properties, and binding interactions of a molecule, often enhancing its biological activity. Studies on various heterocyclic scaffolds incorporating the methylthio moiety have demonstrated a broad spectrum of activity against pathogenic microbes.

For instance, a series of synthesized 2-methylthio-benzo[g] medwinpublishers.comnih.govnih.govtriazolo[1,5-a]quinazoline derivatives were evaluated for their antimicrobial properties. nih.gov These compounds were tested against a panel of Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and several fungal strains such as Aspergillus fumigatus and Candida albicans. nih.gov The evaluation was performed using the agar (B569324) well diffusion method, with ampicillin, gentamicin, and amphotericin B as reference standards. nih.gov Several of the tested compounds exhibited significant antimicrobial activity against multiple bacterial and fungal strains, suggesting that the 2-methylthio-benzo[g] medwinpublishers.comnih.govnih.govtriazolo[1,5-a]quinazoline framework is a promising scaffold for developing new antimicrobial agents. nih.gov

Similarly, research into 7-(1,3-diphenyl-1-H-pyrazol-4-yl)-2-(methylthio)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile compounds revealed moderate to good biological activity. researchgate.net The presence of the core pyrazolo[1,5-a]pyrimidine (B1248293) moiety, combined with the methylthio group, contributes to their antimicrobial potential. researchgate.net Another study synthesized pyrazolo[3,4-b]pyridine containing a methylthio group, which showed moderate antimicrobial activity against strains like S. aureus, S. epidermidis, E. coli, and A. fumigatus. nih.gov

The 1,3,4-thiadiazole (B1197879) ring is another important pharmacophore in medicinal chemistry. ubbcluj.ro When substituted with a methylthio group, the resulting thioethers have shown moderate to good antifungal activity, particularly against Candida albicans. ubbcluj.ro Structure-activity relationship (SAR) analyses in some series have indicated that substitutions on the molecule can fine-tune the activity spectrum. For example, in a series of 5-amino-2-mercapto-1,3,4-thiadiazole derivatives, para-substitution on an attached aryl ring was generally favorable for antimicrobial activity. ubbcluj.ro

Table 1: Antimicrobial Activity of Selected Methylthio-Containing Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism | Activity Level | Reference |

|---|---|---|---|

| 2-Methylthio-benzo[g] medwinpublishers.comnih.govnih.govtriazolo[1,5-a]quinazolines | Bacillus subtilis, Staphylococcus aureus | Significant | nih.gov |

| 2-Methylthio-benzo[g] medwinpublishers.comnih.govnih.govtriazolo[1,5-a]quinazolines | Aspergillus fumigatus, Candida albicans | Significant | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Various Bacteria & Fungi | Moderate to Good | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivative | S. aureus, E. coli, A. fumigatus | Moderate | nih.gov |

| 1,3,4-Thiadiazole Thioethers | Candida albicans | Moderate to Good | ubbcluj.ro |

Anti-inflammatory Properties of Derived Compounds

Analogs derived from cyclohexanone (B45756) scaffolds have shown promise as anti-inflammatory agents. The inflammatory process, while a natural defense mechanism, can lead to significant tissue damage if unregulated. nih.gov Therefore, the development of new anti-inflammatory drugs is a crucial area of research. Aryl-cyclohexanone derivatives, in particular, have demonstrated significant anti-inflammatory activity, which is linked to their immunomodulatory capabilities. nih.gov

In a study using a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a synthesized aryl-cyclohexanone molecule was shown to protect against inflammation. nih.gov The compound led to a decrease in the migration of leukocytes, reduced exudation, and lowered the activity of myeloperoxidase (MPO), a pro-inflammatory enzyme. nih.gov Furthermore, it decreased the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and others. nih.gov

A related compound, trans-2-(4-Ethylthiophenyl)cyclohexanol, has also been investigated for its anti-inflammatory properties. In vitro studies on macrophage cell lines revealed that this compound could reduce the production of pro-inflammatory cytokines. Specifically, treatment of RAW 264.7 macrophages resulted in a significant reduction in TNF-α production.

Thienopyrimidine derivatives, which can be conceptually linked to sulfur-containing cyclic compounds, have also been explored for their analgesic and anti-inflammatory activities. scirp.org Some of these compounds have exhibited potent anti-inflammatory effects with a better gastrointestinal safety profile compared to standard drugs like indomethacin. scirp.org The development of cyclooxygenase-2 (COX-2) selective inhibitors is a key strategy in creating safer non-steroidal anti-inflammatory drugs (NSAIDs). core.ac.uknih.gov Pyrimidine-based compounds, for instance, often exert their anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the production of prostaglandin (B15479496) E₂ (PGE₂). nih.gov Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent and selective COX-2 inhibition. nih.gov

Table 2: Anti-inflammatory Activity of Cyclohexanone Analogs and Related Compounds This table is interactive. You can sort and filter the data.

| Compound/Class | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Aryl-cyclohexanone | LPS-induced lung injury (in vivo) | Decreased leukocyte migration, MPO activity, and pro-inflammatory cytokines. | nih.gov |

| trans-2-(4-Ethylthiophenyl)cyclohexanol | RAW 264.7 macrophages (in vitro) | 50% reduction in TNF-α production at 10 μM. | |

| Benzothieno[2,3-d]pyrimidines | Animal models | Potent anti-inflammatory and analgesic activity with good GI safety. | scirp.org |

| Pyrazolo[3,4-d]pyrimidines | COX-2 Inhibition Assay (in vitro) | Potent and selective inhibition of COX-2 enzyme. | nih.gov |

Enzyme Inhibition Studies of Related Analogues

The cyclohexanone scaffold and its derivatives have been utilized to design inhibitors for various enzymes implicated in disease. A notable example is the development of cholinesterase inhibitors, which are relevant for cognitive disorders like Alzheimer's disease. A series of 2-benzoyl-6-benzylidenecyclohexanone analogs were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). core.ac.uk Several compounds from this series were identified as potent dual inhibitors of both enzymes, with some exhibiting IC₅₀ values in the low micromolar range. core.ac.uk Structure-activity relationship studies suggested that the presence of a long-chain heterocyclic amine was crucial for this dual inhibitory activity. core.ac.uk

In a different context, analogs of intermediates in the methionine salvage pathway have been studied for their interaction with enzymes in this pathway. researchgate.net The enzyme E1 enolase/phosphatase acts on 1-phosphonooxy-2,2-dihydroxy-3-oxo-5-methylthiopentane. researchgate.net The synthesis and characterization of analogs of this substrate are important for understanding the enzyme's mechanism. researchgate.net

Furthermore, the design of inhibitors for carbonic anhydrases (CAs) has involved scaffolds that, while not direct cyclohexanone analogs, share features of heterocyclic chemistry. For example, substituted benzothiazole-6-sulfonamides have been synthesized and investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the brain-associated hCA VII. nih.gov Structure-activity relationship analysis of these compounds showed that specific structural features, such as an imidazoline (B1206853) core versus a benzimidazoline core, influenced the inhibitory potency against different isoforms. nih.gov

Computational modeling and X-ray crystallography have been used to understand how S-adenosylmethionine (AdoMet) analogues inhibit human S-adenosylmethionine decarboxylase (hAdoMetDC), a critical enzyme in the polyamine biosynthetic pathway. acs.org These studies help in the rational design of more potent and specific inhibitors. acs.org

Table 3: Enzyme Inhibition by Cyclohexanone-Related Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme(s) | Key Result (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 2-Benzoyl-6-benzylidenecyclohexanone analogs | AChE & BChE | IC₅₀ values of 1.6 μM (AChE) and 0.6 μM (BChE) for the lead compound. | core.ac.uk |

| Benzothiazole-6-sulphonamides | Carbonic Anhydrase I (hCA I) | Kᵢ values ranging from 442.4 to 7590 nM for imidazoline-containing analogs. | nih.gov |

| S-Adenosylmethionine (AdoMet) analogues | hAdoMetDC | 8-methyl substitution resulted in more potent inhibitors. | acs.org |

| Amino acid Schiff bases | AChE & BChE | Kᵢ values of 78.04–111.24 µM (AChE) and 24.31–85.18 µM (BChE). | ijcce.ac.ir |

Design and Development of Pharmacophores and Bioactive Scaffolds

The design of new therapeutic agents is increasingly driven by knowledge-based chemoinformatic approaches and the strategic development of bioactive scaffolds. researchgate.netbham.ac.uk A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying and utilizing pharmacophores is a cornerstone of modern drug discovery.

The nitrogen-containing heterocyclic motif is a prominent feature in numerous biologically active compounds and is considered a privileged scaffold in medicinal chemistry. bham.ac.uk The development of synthetic methodologies to create structurally diverse building blocks containing these motifs is a key area of research. bham.ac.uk For example, the benzimidazole (B57391) core is a well-known bioactive pharmacophore used to develop a wide range of therapeutic agents, including anticancer, antimicrobial, and antidiabetic compounds. rsc.org

Recently, deep generative models in artificial intelligence have been applied to drug discovery. nih.gov One innovative approach is TransPharmer, a generative model that integrates ligand-based pharmacophore fingerprints to design novel molecules. nih.gov This method can be used for de novo generation and scaffold hopping, producing structurally new compounds that still fit a target pharmacophore. nih.gov This was successfully demonstrated in the discovery of a potent and selective polo-like kinase 1 (PLK1) inhibitor with a novel chemical scaffold. nih.gov

The synthesis of natural-product-inspired bioactive scaffolds is another fruitful strategy. thieme-connect.de Natural products often provide validated starting points for drug discovery. By developing new synthetic methods, chemists can create libraries of related molecules with diverse biological activities. The ultimate goal is to design molecules with optimal absorption, distribution, metabolism, and excretion (ADME) properties to ensure they can become effective drugs. researchgate.net The strategic design of scaffolds, whether based on known pharmacophores like thienopyrimidines or novel frameworks generated by AI, is essential for populating the drug discovery pipeline with promising new candidates. scirp.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。